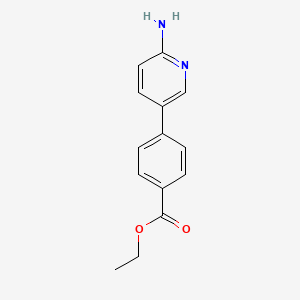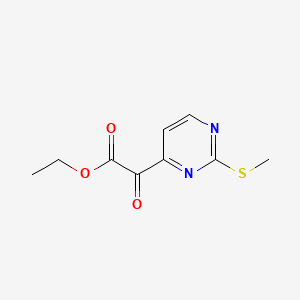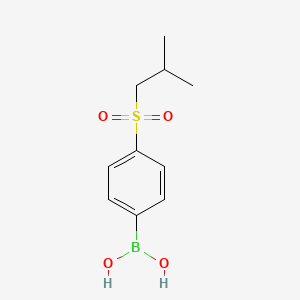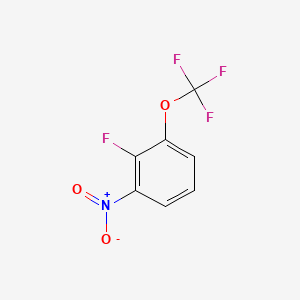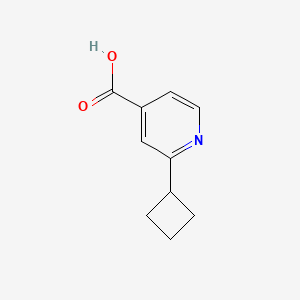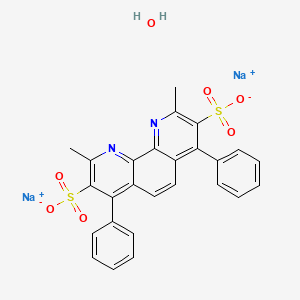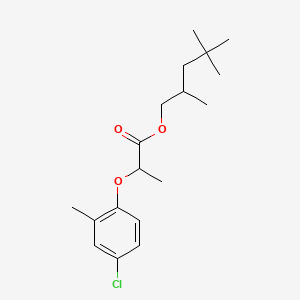
Mecoprop-2,4,4-trimethylpentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mecoprop-2,4,4-trimethylpentyl ester is a compound with the molecular formula C18 H27 Cl O3 and a molecular weight of 326.86 . It is categorized under herbicides and metabolites .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18 H27 Cl O3 . This indicates that the molecule is composed of 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, esters in general undergo certain types of reactions. For instance, they can undergo nucleophilic attack on the carbonyl group, followed by the removal of the leaving group .科学的研究の応用
Synthesis Methodology and Kinetics
Mecoprop methyl ester, a derivative of Mecoprop, has been synthesized using solid-liquid phase transfer catalysis, leveraging potassium carbonate as a mild base and toluene as a solvent. Remarkably, this method resulted in a high conversion rate (95%) and excellent selectivity for the Mecoprop ester. The process also involved the development of a new kinetic model, considering one liquid and two solid co-products, providing valuable insight into the reaction mechanism and kinetics (Yadav & Deshmukh, 2017).
Environmental Impact and Remediation
Photocatalytic Decomposition
Mecoprop has been extensively utilized as a herbicide, leading to potential water contamination and health hazards. Research indicates that its photocatalytic decomposition in aqueous suspensions containing titanium dioxide (TiO2) can result in complete mineralization. The study explored the intermediates formed during this process and proposed reaction pathways, offering a potential solution for mitigating water contamination issues associated with Mecoprop (Topalov et al., 2000).
Subsurface Attenuation and Persistence
Mecoprop is a prominent indicator of pollution, particularly from municipal solid waste landfills, due to its frequent detection in landfill leachate. It exhibits considerable persistence in the subsurface, primarily due to its water solubility and limited retardation by sorption processes. This review paper underscores the significance of understanding the processes contributing to Mecoprop attenuation in the subsurface, especially biodegradation mechanisms, to assess its fate and potential environmental impact (Buss et al., 2006).
Biodegradation and Microbial Interactions
Microbial Degradation and Gene Analysis
The persistence of Mecoprop in agricultural soils and groundwater poses environmental challenges. Studies have identified bacterial strains capable of degrading Mecoprop and related herbicides, providing insights into the genetic components involved in this process. These findings are crucial for understanding the microbial interactions with Mecoprop and devising strategies for its bioremediation (Smejkal et al., 2001).
Industrial Applications and Treatment Technologies
Bioreactor Technology for Herbicide Treatment
The presence of Mecoprop and other herbicides in water bodies, due to their high solubility and persistence, calls for effective treatment methods. Membrane bioreactor (MBR) technology has been explored for treating these herbicides in wastewater. This method demonstrates significant potential for degrading toxic herbicides, presenting an efficient and environmentally friendly solution (Ghoshdastidar & Tong, 2013).
Safety and Hazards
While specific safety and hazard information for Mecoprop-2,4,4-trimethylpentyl ester is not available, it’s important to handle all chemicals with care and follow safety guidelines. A Safety Data Sheet (SDS) would provide comprehensive information about the potential hazards of this compound and appropriate safety precautions .
特性
IUPAC Name |
2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWKSMZTTHUJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

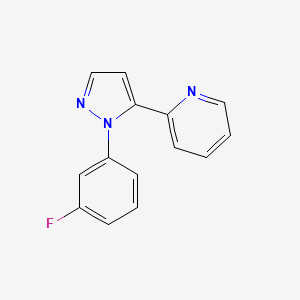
![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)
